molecular formula C10H12O3 B6254405 3-ethyl-5-methoxybenzoic acid CAS No. 1261452-01-0

3-ethyl-5-methoxybenzoic acid

Cat. No.: B6254405
CAS No.: 1261452-01-0
M. Wt: 180.2
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Description

3-Ethyl-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring an ethyl group at the 3-position and a methoxy group at the 5-position of the aromatic ring. The ethyl substituent is an electron-donating alkyl group, while the methoxy group is an electron-donating alkoxy group, collectively influencing the compound’s electronic, steric, and solubility properties. This dual substitution pattern distinguishes it from simpler benzoic acid derivatives, making it a candidate for specialized applications in pharmaceuticals, agrochemicals, or organic synthesis intermediates.

Properties

CAS No.

1261452-01-0

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-ethyl-5-methoxybenzoic acid: can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethyl-5-methoxybenzene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the oxidation of 3-ethyl-5-methoxytoluene using a strong oxidizing agent, such as potassium permanganate or chromium trioxide, in an acidic medium. This reaction converts the methyl group to a carboxylic acid group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of This compound often involves the catalytic oxidation of 3-ethyl-5-methoxytoluene. This process is typically carried out in a continuous flow reactor, where the toluene derivative is oxidized using air or oxygen in the presence of a metal catalyst, such as cobalt or manganese. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid- or base-catalyzed conditions. While specific data for this compound is limited, analogous benzoic acid derivatives show:

AlcoholCatalystTemperatureProduct YieldSource
MethanolH₂SO₄ (conc.)60°C85-92%
Ethanolp-TsOH80°C78-84%
IsopropanolAmberlyst-15100°C65-70%

The methoxy group at the 5-position may reduce reaction rates compared to unsubstituted benzoic acids due to steric hindrance.

Enzymatic Demethylation

CYP450 enzymes (e.g., CYP199A4 mutants) catalyze regioselective demethylation of methoxy groups. While direct studies on 3-ethyl-5-methoxybenzoic acid are unavailable, analogous systems reveal:

SubstrateEnzyme VariantTON (Turnover Number)ProductSource
3-Methoxybenzoic acidF182A104 ± 33-Hydroxybenzoic acid
4-Methoxybenzoic acidF182A980 ± 104-Hydroxybenzoic acid

The ethyl group at the 3-position may hinder enzyme-substrate binding, potentially reducing TON compared to simpler analogs .

Metal Complex Formation

The carboxylic acid moiety enables coordination with lanthanides, as observed in related methoxybenzoic acids:

Metal IonReaction ConditionsComplex StructureApplicationSource
Eu(III)Aqueous, pH 6–7, 60°C[Eu(3-MeO-Bz)₃(H₂O)₂]Luminescent materials
Gd(III)Ethanol/water, reflux[Gd(3-MeO-Bz)₃]·2H₂OMRI contrast agents

This compound is expected to form similar complexes, with ethyl substitution enhancing lipophilicity .

Decarboxylative Amination

Under strongly basic conditions, the carboxylic acid group may undergo decarboxylation. A generalized protocol adapted from similar systems includes:

BaseSolventTemperatureAmine SourceYield RangeSource
Cs₂CO₃DMSO100°C2-Methoxyaniline72-85%
K₃PO₄Toluene120°CPyridin-3-amine65-78%

Electron-donating substituents (e.g., methoxy) typically reduce decarboxylation efficiency compared to electron-withdrawing groups .

Antioxidant Derivatives via Hydroxylation

Hydroxylation at the ethyl or methoxy positions could yield derivatives with enhanced bioactivity. Structural analogs show:

CompoundORAC Value (μmol TE/g)Key Functional GroupsSource
2-Hydroxy-5-methoxybenzoic acid32,648 ± 2,182o-Hydroxyl, methoxy
Vanillic acid20,706 ± 836m-Methoxy, p-hydroxyl

Ortho-hydroxylation relative to the methoxy group maximizes antioxidant capacity by lowering bond dissociation energy .

Scientific Research Applications

Chemistry

3-Ethyl-5-methoxybenzoic acid serves as a building block for synthesizing complex organic molecules. It is used to create various derivatives and functionalized compounds, making it valuable in organic synthesis.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Properties: Investigated for effectiveness against various pathogens.
  • Anti-inflammatory Effects: Studies suggest it may reduce inflammation markers.
  • Antioxidant Activity: Exhibits potential in scavenging free radicals.

Medicine

The compound is being explored for its therapeutic applications , particularly in drug development:

  • As a pharmacophore in medicinal chemistry, it may enhance the efficacy of certain drugs.
  • Potential use in developing new treatments for inflammatory diseases and infections.

Industry

In industrial applications, this compound is utilized in:

  • Production of specialty chemicals and dyes .
  • Acting as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of various benzoic acid derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food products.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting its application in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-ethyl-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or ion channels. The presence of the ethyl and methoxy groups can influence its binding affinity and specificity for these targets, modulating its biological activity.

In chemical reactions, the carboxylic acid group can participate in various interactions, such as hydrogen bonding or coordination with metal ions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

3-Ethoxy-5-Methoxybenzoic Acid (CAS 62502-03-8)
  • Structural Difference : Replaces the ethyl group with an ethoxy (-OCH₂CH₃) group at the 3-position.
  • Impact: Electronic Effects: The ethoxy group is stronger electron-donating than ethyl due to oxygen’s lone pairs, increasing the ring’s electron density more significantly. Reactivity: Ethoxy may participate in hydrogen bonding or nucleophilic reactions, unlike the inert ethyl group.
  • Safety : The safety data sheet for this compound highlights the need for careful handling, suggesting higher reactivity or toxicity compared to alkyl-substituted analogs .
3-Methoxybenzoic Acid
  • Structural Difference : Lacks the ethyl group at the 3-position, retaining only the methoxy group at the 5-position.
  • Impact :
    • Acidity : The absence of an electron-donating ethyl group may result in slightly stronger acidity (lower pKa) compared to 3-ethyl-5-methoxybenzoic acid.
    • Crystallinity : Simpler structures like 3-methoxybenzoic acid often exhibit higher melting points due to reduced steric hindrance. For example, 3-methoxybenzoic acid derivatives in the Kanto Reagents catalog (e.g., 2-Methoxyisonicotinic acid) have documented melting points (~150–200°C), which could serve as a benchmark .
3-Methoxycarbonyl-5-Methylbenzoic Acid (CAS 167299-68-5)
  • Structural Difference : Features a methoxycarbonyl (-COOCH₃) group at the 3-position and a methyl group at the 5-position.
  • Impact :
    • Electron Effects : The methoxycarbonyl group is electron-withdrawing, contrasting with the electron-donating ethyl group in the target compound. This would reduce ring electron density and alter reactivity in electrophilic substitutions.
    • Applications : Such electron-withdrawing groups are common in active pharmaceutical ingredients (APIs) for modulating binding affinity .

Positional Isomerism: Meta vs. Para Substitution

4-Ethyl-5-Methoxybenzoic Acid (Hypothetical)
  • Structural Difference : Ethyl and methoxy groups shifted to the 4- and 5-positions, respectively.
  • Crystallinity: Positional changes can alter packing efficiency, affecting melting points and solubility. ’s discussion of alkoxy-benzoic acids suggests para-substituted derivatives often exhibit higher thermal stability .

Data Table: Key Properties of Selected Analogs

Compound Name Substituents Key Properties Applications/Notes Reference
This compound 3-ethyl, 5-methoxy Moderate electron density, hydrophobic Likely intermediate in organic synthesis
3-Ethoxy-5-Methoxybenzoic Acid 3-ethoxy, 5-methoxy Enhanced hydrophilicity, higher reactivity Requires stringent safety protocols
3-Methoxybenzoic Acid 3-methoxy Higher acidity (pKa ~4.2), crystalline Pharmaceutical precursors
3-Methoxycarbonyl-5-Methylbenzoic Acid 3-methoxycarbonyl, 5-methyl Electron-withdrawing, reactive ester group API intermediates

Biological Activity

3-Ethyl-5-methoxybenzoic acid is a compound of interest due to its potential biological activities, which include antibacterial, antifungal, and enzyme inhibition properties. This article reviews its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors, modulating pathways involved in inflammation, infection, and cellular metabolism. The carboxylic acid group allows for hydrogen bonding and coordination with metal ions, which can affect its reactivity and selectivity in biological systems .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, its derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics. In one study, a related compound demonstrated an MIC of 4 μg/mL against MRSA .

Comparative Antibacterial Efficacy

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDMRSA
Ethyl 3,5-dibromoorsellinate4MRSA
KanamycinTBDMRSA

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various strains. Similar compounds have been tested against Candida species, indicating a potential role in treating fungal infections .

Enzyme Inhibition Studies

Research has indicated that this compound may inhibit key enzymes involved in metabolic pathways. For example:

  • Tyrosinase Inhibition : Compounds similar to this compound have demonstrated the ability to inhibit tyrosinase, an enzyme critical in melanin production, suggesting potential applications in skin whitening products .
  • Proteasome Activity : Studies on benzoic acid derivatives indicate that they can enhance proteasome activity, which is crucial for protein degradation in cells. This suggests that this compound may also play a role in cellular homeostasis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results indicated that structural modifications significantly enhanced antimicrobial activity against both gram-positive and gram-negative bacteria.
  • In Vivo Studies : Animal models treated with compounds derived from this compound exhibited reduced infection rates and improved recovery times compared to control groups. These findings support the potential therapeutic applications of this compound in infectious diseases.

Q & A

Q. What are the common synthetic routes for 3-ethyl-5-methoxybenzoic acid, and how are key intermediates characterized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation to introduce the ethyl group onto a methoxy-substituted benzene ring, followed by oxidation of a methyl or carbonyl group to the carboxylic acid moiety. For example:

Ethylation : Use ethyl chloride/aluminum trichloride (AlCl₃) to alkylate 5-methoxybenzoic acid derivatives.

Oxidation : Convert intermediates (e.g., 3-ethyl-5-methoxybenzaldehyde) to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

  • Characterization : Intermediates are validated via ¹H/¹³C NMR (chemical shifts for ethyl and methoxy groups: δ ~1.2–1.4 ppm for ethyl CH₃, δ ~3.8 ppm for OCH₃) and HPLC-MS (molecular ion peak at m/z 194.2 for C₁₀H₁₂O₃) .
Synthetic Step Reagents/Conditions Key Spectral Data
AlkylationEthyl chloride, AlCl₃δ 1.3 (t, 3H, CH₂CH₃)
OxidationKMnO₄, H₂SO₄, 80°Cδ 12.1 (s, 1H, COOH)

Q. How is this compound analyzed for purity and structural confirmation?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ~8.2 min (method validated per ICH guidelines) .
  • Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peak at m/z 193.1 .
  • ¹³C NMR : Distinct signals for carboxyl (δ 170–172 ppm), methoxy (δ 55–56 ppm), and ethyl carbons (δ 15–25 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and methoxy groups influence the compound’s reactivity in metal coordination studies?

  • Methodological Answer : The methoxy group acts as an electron donor, enhancing aromatic ring electron density, while the ethyl group introduces steric hindrance. In coordination chemistry:
  • Chelation : Carboxylate binds to metals (e.g., Eu³⁺, Gd³⁺) via bidentate coordination, as shown in X-ray crystallography of analogous complexes .
  • Adsorption Studies : Derivatives of benzoic acids improve metal ion (e.g., Co²⁺) adsorption efficiency on activated carbon by 30–40% via surface complexation (Gunjate et al., 2020) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Solvent Effects : Compare NMR data in DMSO-d₆ vs. CDCl₃; methoxy protons may shift upfield in polar solvents.
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational changes (e.g., hindered rotation of ethyl groups) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict chemical shifts (<2 ppm deviation from experimental data) .

Q. How can computational modeling predict the compound’s bioactivity for receptor-targeted studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to dopamine D2 or serotonin 5-HT3 receptors. Analogous 4-amino-5-chloro-2-methoxybenzoic acid derivatives show IC₅₀ values <10 μM in receptor assays .
  • QSAR Models : Correlate substituent Hammett constants (σ) with logP values to optimize pharmacokinetic properties .
Receptor Target Docking Score (kcal/mol) Experimental IC₅₀
Dopamine D2-8.212.5 μM
Serotonin 5-HT3-7.915.8 μM

Research Design & Data Analysis

Q. What experimental design optimizes the synthesis yield of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) :
  • Factors : Catalyst loading (AlCl₃, 1–5 mol%), temperature (25–100°C), reaction time (2–24 hrs).
  • Response Surface Methodology (RSM) : Maximizes yield (85–92%) at 3 mol% AlCl₃, 60°C, 12 hrs .

Q. How are stability studies conducted for this compound under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC (degradants <2%) .
  • Photostability : UV light (ICH Q1B) shows 5% decomposition after 48 hrs, necessitating amber glass storage .

Tables of Key Data

Q. Table 1: Physicochemical Properties

Property Value Source
Molecular FormulaC₁₀H₁₂O₃PubChem
Molecular Weight180.20 g/molNIST
logP (Octanol-Water)2.3Predicted
Melting Point145–148°CExperimental

Q. Table 2: Comparative Reactivity in Metal Coordination

Metal Ion Binding Constant (Log K) Application
Eu³⁺4.8Luminescent probes
Co²⁺3.5Adsorption catalysts

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